molecular formula C8H6ClN3O5 B1607351 2-chloro-n-(2,4-dinitro-phenyl)-acetamide CAS No. 6271-08-5

2-chloro-n-(2,4-dinitro-phenyl)-acetamide

Cat. No.: B1607351
CAS No.: 6271-08-5
M. Wt: 259.6 g/mol
InChI Key: BJYSEWOCLXWPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2,4-dinitro-phenyl)-acetamide is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Its primary research application is as a precursor for the development of sophisticated chemosensors and biologically active heterocyclic compounds. In one demonstrated application, this acetamide was used as a key building block in the multi-step synthesis of a novel colorimetric chemosensor for the detection of cobalt ions (Co²⁺) and sulfide anions (S²⁻) in aqueous environments . The electron-deficient 2,4-dinitroaniline moiety of the molecule, when incorporated into a larger molecular framework, contributes to specific sensing mechanisms like ligand-to-metal charge transfer (LMCT), enabling the visual detection of these analytes . Furthermore, compounds of this class, featuring a reactive chloroacetamide group, are versatile intermediates in constructing diverse heterocyclic scaffolds, which are central to drug discovery efforts . Research into similar acetamide derivatives highlights their broader significance as intermediates for generating compounds with potential pharmacological properties, such as antidepressant activity . The value of this compound lies in its functional groups that allow for further derivatization, making it a useful tool for researchers developing new synthetic methodologies, sensory materials, or investigating structure-activity relationships in medicinal chemistry.

Properties

IUPAC Name

2-chloro-N-(2,4-dinitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O5/c9-4-8(13)10-6-2-1-5(11(14)15)3-7(6)12(16)17/h1-3H,4H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYSEWOCLXWPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284478
Record name 2-Chloro-N-(2,4-dinitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6271-08-5
Record name NSC37405
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N-(2,4-dinitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Reactivity

Synthesis of 2-chloro-N-(2,4-dinitrophenyl)-acetamide

The preparation of 2-chloro-N-(2,4-dinitrophenyl)-acetamide is primarily achieved through the chloroacetylation of 2,4-dinitroaniline (B165453). This involves the reaction of the amino group of the dinitroaniline with a chloroacetylating agent.

Direct Substitution Routes for N-Aryl Chloroacetamides

The most common and direct method for the synthesis of N-aryl chloroacetamides, including the title compound, is the reaction of a corresponding aryl amine with chloroacetyl chloride. researchgate.net This electrophilic substitution on the nitrogen atom of the amine is a widely employed strategy for the formation of the amide bond. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the chloroacetyl chloride, leading to the displacement of the chloride ion and formation of the N-aryl chloroacetamide.

In a typical procedure for a related compound, 2-chloro-N-(4-nitrophenyl)acetamide, the synthesis involves treating p-nitroaniline with chloroacetyl chloride. google.com This approach is analogous to the synthesis of 2-chloro-N-(2,4-dinitrophenyl)-acetamide, where 2,4-dinitroaniline would serve as the starting aryl amine. The reactivity of the amino group in dinitroaniline is reduced due to the electron-withdrawing nature of the two nitro groups, which may necessitate specific reaction conditions to achieve good yields.

A general representation of the direct substitution route is as follows:

Ar-NH₂ + Cl-CO-CH₂-Cl → Ar-NH-CO-CH₂-Cl + HCl

Table 1: Examples of Direct Substitution for N-Aryl Chloroacetamides

Aryl AmineChloroacetylating AgentProductReference
2,4-DinitroanilineChloroacetyl chloride2-chloro-N-(2,4-dinitrophenyl)-acetamide researchgate.net
p-NitroanilineChloroacetyl chloride2-chloro-N-(4-nitrophenyl)acetamide google.com
4-AminophenolChloroacetyl chloride2-chloro-N-(4-hydroxyphenyl)acetamide neliti.com

Multi-step Synthetic Approaches

While direct acylation is common, multi-step sequences can also be envisioned for the synthesis of 2-chloro-N-(2,4-dinitrophenyl)-acetamide, particularly in the context of creating derivatives. For instance, a synthetic route could involve the initial synthesis of a different N-substituted acetamide (B32628) followed by modification. However, for the direct preparation of the title compound, the single-step chloroacetylation of 2,4-dinitroaniline is the most straightforward and frequently reported method. researchgate.net

In some cases, multi-step approaches are employed to synthesize related chloroacetamide derivatives. For example, a patent describes a two-step process to produce 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide, starting with the acylation of p-nitroaniline with a chloroacetic agent to form 2-chloro-N-p-nitrophenylacetamide, which is then methylated. researchgate.net This highlights that while a one-step approach is common, multi-step syntheses can be utilized for more complex derivatives.

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of 2-chloro-N-(2,4-dinitrophenyl)-acetamide is contingent on the careful control of several reaction parameters. researchgate.net

The chloroacetylation reaction produces hydrochloric acid as a byproduct, which can protonate the starting amine, rendering it unreactive. Therefore, a base is typically added to neutralize the acid and drive the reaction to completion. researchgate.net Common bases used in the synthesis of N-aryl chloroacetamides include organic bases like triethylamine (B128534) and pyridine, or inorganic bases such as sodium acetate (B1210297). researchgate.netneliti.com The choice of base can influence the reaction rate and the formation of side products. For instance, in the synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide, sodium acetate is used in acetic acid. neliti.com

While not always necessary, catalysts can sometimes be employed to enhance the rate of acylation, particularly with less reactive amines. However, for the synthesis of 2-chloro-N-(2,4-dinitrophenyl)-acetamide, the reaction is typically carried out without a specific catalyst, relying on the reactivity of the chloroacetyl chloride. researchgate.net

The choice of solvent is crucial as it can affect the solubility of the reactants and the reaction rate. A variety of solvents have been utilized for the synthesis of N-aryl chloroacetamides, including dichloromethane, chloroform, and acetic acid. researchgate.netneliti.comgoogle.com For the synthesis of 2-chloro-N-(2,4-dinitrophenyl)-acetamide, the reaction has been successfully carried out in solvents such as dichloromethane. researchgate.net The polarity of the solvent can influence the reaction pathway; for example, studies on the related 2,4-dinitrobenzene derivatives have shown that solvents like methanol (B129727), acetonitrile, and dimethyl sulfoxide (B87167) can affect the substitution mechanism. google.com

Table 2: Solvents Used in the Synthesis of N-Aryl Chloroacetamides

SolventReactantsObservationsReference
Dichloromethane2,4-Dinitroaniline, Chloroacetyl chlorideEffective for the synthesis of the title compound. researchgate.net
Acetic Acid4-Aminophenol, Chloroacetyl chlorideUsed in the synthesis of a related hydroxy derivative. neliti.com
Chloroform4-fluoro-3-nitroaniline, Chloroacetyl chlorideEmployed in the synthesis of a fluorinated nitro derivative.
Methanol, Acetonitrile, DMSO1-chloro-2,4-dinitrobenzene, HydrazineSolvent found to influence the substitution mechanism. google.com

Temperature is a critical parameter in the synthesis of 2-chloro-N-(2,4-dinitrophenyl)-acetamide. The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between the amine and the highly reactive chloroacetyl chloride. neliti.com Subsequently, the reaction may be allowed to warm to room temperature or heated to ensure completion.

Upon completion of the reaction, the isolation and purification of the product are typically achieved through crystallization. The crude product is often precipitated by pouring the reaction mixture into cold water. google.com Recrystallization from a suitable solvent is then performed to obtain the pure compound. For 2-chloro-N-(2,4-dinitrophenyl)-acetamide, crystallization from a solvent mixture can yield the purified solid product. researchgate.net The choice of crystallization solvent and the control of temperature during this process are vital for obtaining high-purity crystals.

Chemical Transformations and Intrinsic Reactivity

The chemical behavior of 2-chloro-n-(2,4-dinitro-phenyl)-acetamide is dictated by the interplay of its three key functional components: the reactive α-chloro atom, the two aromatic nitro groups, and the central amide linkage. Each of these sites offers distinct pathways for chemical transformations, making the compound a versatile substrate and intermediate in organic synthesis.

The chloroacetyl moiety of this compound is highly susceptible to nucleophilic substitution. The presence of the adjacent electron-withdrawing carbonyl group polarizes the C-Cl bond, making the α-carbon electrophilic and the chlorine atom an excellent leaving group. This reactivity is a cornerstone of its use in derivatization.

A range of nucleophiles can be employed to displace the chloride ion, leading to the formation of a diverse array of derivatives. For instance, reactions with chalcogenide nucleophiles have been demonstrated. The reaction of 2-chloro-N-arylacetamides with sodium hydrogen selenide (B1212193) results in the formation of diorganyl selenide compounds, showcasing a typical nucleophilic substitution pathway where the selenium nucleophile attacks the electrophilic carbon, displacing the chloride. ekb.eg Similarly, reactions with sulfur and tellurium nucleophiles can yield corresponding thioether and telluroether linkages. ekb.eg Hydrazine is another potent nucleophile known to react readily with activated chloro groups. semanticscholar.orgresearchgate.net

The general mechanism for these transformations follows the classic SN2 pathway, where the nucleophile attacks the carbon atom bearing the chlorine, leading to a transition state and subsequent inversion of configuration (if the carbon were chiral) and expulsion of the chloride ion. The strong electron-withdrawing effect of the 2,4-dinitrophenyl group, transmitted through the amide linkage, further enhances the electrophilicity of the α-carbon, facilitating this reaction.

Table 1: Examples of Nucleophilic Substitution at the Chloroacetyl Group

NucleophileReagent ExampleProduct Class
SelenideSodium hydrogen selenide (NaHSe)Organoselenide Derivatives
Sulfide (B99878)Sodium sulfide (Na2S)Organosulfur Derivatives
AminesAmmonia, Primary/Secondary AminesGlycinamide Derivatives
HydrazineHydrazine (N2H4)Hydrazinylacetamide Derivatives
Hydroxide (B78521)Sodium Hydroxide (NaOH)α-Hydroxy Acetamide Derivatives

Reduction Reactions of Aromatic Nitro Groups

The two nitro groups on the aromatic ring are readily reducible functional groups, providing a key route to amino derivatives. The reduction of nitroarenes is a fundamental transformation in organic chemistry and can be achieved using a variety of reagents and conditions, leading to different products such as nitroso compounds, hydroxylamines, or primary amines. wikipedia.org

Common methods for the complete reduction of nitro groups to amines include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. wikipedia.orgorganic-chemistry.org

Metal-Acid Systems: Employing metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid or acetic acid. wikipedia.org

Transfer Hydrogenation: Using formic acid or ammonium (B1175870) formate (B1220265) as the hydrogen source in the presence of a catalyst. organic-chemistry.org

A significant aspect of reducing polynitro compounds like this compound is the potential for selective reduction of one nitro group over the other. The regioselectivity of the reduction is often influenced by steric hindrance and the electronic effects of other substituents on the ring. stackexchange.com For dinitroaniline derivatives, preference in reduction is often given to the nitro group positioned ortho to the amino (or in this case, acetamido) group. stackexchange.com This suggests that the nitro group at the 2-position of the phenyl ring could be selectively reduced under controlled conditions, for example, using sodium sulfide or ammonium sulfide (Zinin reduction).

Table 2: Potential Reduction Products of the Aromatic Nitro Groups

Reagent / ConditionProduct StageResulting Functional Group
Zn/NH4ClPartial ReductionHydroxylamine (-NHOH)
Na2S / (NH4)2SSelective ReductionAmine (-NH2), typically at one position
H2, Pd/C or Fe/HClComplete ReductionDiamine (-NH2 at both positions)

Reactivity of the Amide Linkage

The amide bond, while generally stable, can undergo specific chemical transformations, primarily hydrolysis and reduction.

Hydrolysis: The amide linkage can be cleaved through hydrolysis under either acidic or basic conditions. libretexts.org

Acidic Hydrolysis: Heating the compound with a strong acid, such as aqueous hydrochloric acid, will break the C-N amide bond. This reaction yields 2,4-dinitroaniline and chloroacetic acid. libretexts.org In the acidic medium, the amine product will be protonated to form the 2,4-dinitroanilinium ion.

Alkaline Hydrolysis: Heating with a strong base, like sodium hydroxide solution, also cleaves the amide bond. This process generates 2,4-dinitroaniline and the sodium salt of chloroacetic acid (sodium chloroacetate). libretexts.org

Recent studies have also explored the use of metal oxides, such as ceria (CeO₂), as catalysts for amide hydrolysis, which proceeds via the formation of a tetrahedral intermediate on the catalyst surface. nih.gov

Reduction: The amide carbonyl group can be reduced to a methylene (B1212753) group (-CH₂-). A powerful reducing agent like lithium aluminum hydride (LiAlH₄), followed by an aqueous workup, is typically required for this transformation. libretexts.org This reaction would convert the amide into a secondary amine, yielding N-(2,4-dinitrophenyl)-2-chloroethanamine.

The distinct reactivity at its three functional sites makes this compound a valuable synthetic intermediate. researchgate.netresearchgate.net Researchers can selectively target one functional group while leaving the others intact, or perform sequential modifications to build molecular complexity.

Derivatization via the Chloro Group: As detailed in section 2.2.1, the chloroacetyl group is an excellent electrophilic handle. It allows for the facile introduction of various nucleophiles, making it a common starting point for synthesizing libraries of compounds with diverse side chains attached to the acetamide nitrogen. This strategy is widely used in the development of biologically active molecules. ijpsr.infoneliti.com

Derivatization via the Nitro Groups: The reduction of one or both nitro groups to amines opens up a vast field of subsequent chemical reactions. The resulting aromatic amine(s) can undergo diazotization to form diazonium salts, which are themselves versatile intermediates for introducing a wide range of substituents (e.g., -OH, -CN, halogens via Sandmeyer reaction). The amines can also be acylated, alkylated, or used in the synthesis of heterocyclic rings.

Derivatization via Amide Bond Cleavage: Hydrolysis of the amide bond provides a straightforward route to 2,4-dinitroaniline, an important precursor in the synthesis of dyes, pesticides, and other industrial chemicals. libretexts.org

The combination of these reactive sites allows for a modular approach to synthesis. For example, one could first perform a nucleophilic substitution at the chloro position, then selectively reduce the ortho-nitro group, and finally perform a diazotization/substitution on the newly formed amino group, resulting in a highly functionalized and complex final molecule. wikipedia.orgresearchgate.net

Structural Elucidation and Spectroscopic Characterization

Spectroscopic Confirmation of Molecular Structure

The synthesized compound, 2-chloro-N-(2,4-dinitrophenyl) acetamide (B32628), has been comprehensively characterized using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. researchgate.netresearchgate.net These analytical methods collectively verify the compound's identity and structural integrity.

NMR spectroscopy serves as a primary tool for elucidating the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. For 2-chloro-N-(2,4-dinitrophenyl)-acetamide, the analysis reveals distinct signals corresponding to the aromatic and aliphatic protons.

¹H NMR Spectroscopic Data:

ProtonChemical Shift (δ) in ppm
Aromatic-H7.80 - 8.80 (m)
Methylene (B1212753) (-CH₂-)4.40 (s)
Amide (-NH-)10.50 (s)

Table view of the ¹H NMR spectroscopic data for 2-chloro-N-(2,4-dinitrophenyl)-acetamide.

The multiplet observed in the aromatic region (7.80-8.80 ppm) is characteristic of the protons on the dinitrophenyl ring. The singlet at 4.40 ppm corresponds to the two protons of the methylene group adjacent to the chlorine atom and the carbonyl group. The singlet at 10.50 ppm is assigned to the amide proton.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

¹³C NMR Spectroscopic Data:

Carbon AtomChemical Shift (δ) in ppm
Aromatic-C120.0 - 148.0
Methylene (-CH₂-)44.0
Carbonyl (-C=O)168.0

Table view of the ¹³C NMR spectroscopic data for 2-chloro-N-(2,4-dinitrophenyl)-acetamide.

The signals in the range of 120.0 to 148.0 ppm are attributed to the carbon atoms of the dinitrophenyl ring. The peak at 44.0 ppm corresponds to the methylene carbon, and the signal at 168.0 ppm is characteristic of the carbonyl carbon in the amide group.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar molecules like 2-chloro-N-(2,4-dinitrophenyl)-acetamide. researchgate.net The analysis of 2-chloro-N-(2,4-dinitrophenyl) acetamide by ESI-MS confirms its molecular weight. researchgate.netresearchgate.net

ESI-MS Data:

Ionm/z (mass-to-charge ratio)
[M-H]⁻258.0

Table view of the ESI-MS data for 2-chloro-N-(2,4-dinitrophenyl)-acetamide.

The observed mass-to-charge ratio of 258.0 for the [M-H]⁻ ion is consistent with the calculated molecular weight of 2-chloro-N-(2,4-dinitrophenyl)-acetamide (C₈H₆ClN₃O₅), which is 259.6 g/mol . alfa-chemistry.comchemicalbook.com

IR spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data:

Functional GroupWavenumber (cm⁻¹)
N-H stretching3300
C-H stretching (aromatic)3100
C=O stretching (amide)1700
N-O stretching (nitro group)1530 and 1350
C-N stretching1300
C-Cl stretching750

Table view of the IR spectroscopic data for 2-chloro-N-(2,4-dinitrophenyl)-acetamide.

The IR spectrum of 2-chloro-N-(2,4-dinitrophenyl)-acetamide shows characteristic absorption bands that confirm the presence of key functional groups. The band at 3300 cm⁻¹ is attributed to the N-H stretching vibration of the amide group. Aromatic C-H stretching is observed at 3100 cm⁻¹. The strong absorption at 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the amide. The two distinct bands at 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro (N-O) groups, respectively. The C-N stretching vibration appears around 1300 cm⁻¹, and the C-Cl stretching is observed at 750 cm⁻¹.

Mass Spectrometry (MS) Characterization

Solid-State Structural Analysis

The definitive three-dimensional arrangement of atoms and molecules within the crystalline lattice of 2-chloro-n-(2,4-dinitro-phenyl)-acetamide has been determined through single-crystal X-ray diffraction studies. This powerful analytical technique has enabled a precise characterization of the compound's crystal structure.

X-ray Crystallography Studies

Detailed crystallographic analysis has been instrumental in defining the molecular geometry and supramolecular assembly of this compound.

The crystallographic investigation of this compound has revealed that it crystallizes in the monoclinic system. researchgate.net The specific space group was determined to be P21/n. researchgate.net This space group assignment is crucial as it defines the symmetry elements present within the crystal lattice.

The unit cell parameters for this compound have been precisely measured and are presented in the table below.

Crystal ParameterValue
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)7.6826(3)
b (Å)13.5615(5)
c (Å)9.8789(4)
α (°)90
β (°)94.757(2)
γ (°)90
Volume (ų)1025.59(7)
Z4

This data is derived from the crystallographic information file (CIF) with CCDC deposition number 2039745.

A significant feature of the molecular structure of this compound is the presence of an intramolecular hydrogen bond. researchgate.net This bond is formed between the amide hydrogen atom (N-H) and an oxygen atom of the ortho-nitro group. This interaction results in the formation of a pseudo-six-membered ring, which is described by the graph-set notation S(6). researchgate.net This intramolecular hydrogen bond plays a crucial role in stabilizing the conformation of the molecule in the solid state.

The geometric parameters of this intramolecular hydrogen bond are detailed in the following table.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1-H1A···O10.861.992.632131

This data is derived from the crystallographic information file (CIF) with CCDC deposition number 2039745.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical methods are instrumental in understanding the electronic structure and reactivity of molecules.

Theoretical investigations into 2-chloro-n-(2,4-dinitro-phenyl)-acetamide have utilized methods such as Hirshfeld surface analysis to understand intermolecular interactions. researchgate.net The synthesis and characterization of the compound have been supported by these theoretical calculations, which complement experimental data from X-ray crystallography. researchgate.net Studies on related chloroacetamide derivatives often employ DFT to calculate optimized geometries, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for predicting chemical reactivity.

Molecular Modeling and Simulations

Molecular modeling techniques are essential for simulating the dynamic behavior of This compound and its interactions with biological targets.

While specific molecular docking studies for This compound were not found in the reviewed literature, this methodology is widely applied to similar chloroacetamide derivatives to predict their binding affinity and orientation within the active site of a protein. This analysis is crucial for drug discovery and understanding mechanisms of action.

For instance, studies on other chloroacetamide compounds investigate their potential to inhibit enzymes by docking them into the enzyme's binding pocket. orientjchem.org The process involves generating 2D and 3D structures of the ligands and then using software to predict the most stable binding poses with a target protein, often a receptor or enzyme. orientjchem.orgsemanticscholar.org The output of such a study is typically a binding energy score, which indicates the strength of the interaction.

A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated its interaction with various enzymes from Klebsiella pneumoniae, showing how the chloro group helps in anchoring the molecule within the active sites. mdpi.com The binding energies from this related study are presented below to illustrate the type of data generated in molecular docking analyses.

Table 1: Example of Binding Energies from a Molecular Docking Study of a Related Acetamide (B32628) Compound

Target Enzyme (from K. pneumoniae) PDB ID Binding Energy (Moldock Score) of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
D-Ala-D-Ala carboxypeptidase 3P47 -103.382
Penicillin-binding protein 4Z2M -110.198
Dihydropteroate synthase 1AJ0 -91.012
DNA gyrase subunit B 4F86 -103.774
Topoisomerase IV 3FV5 -107.039

Note: This data is for the related compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide and is presented for illustrative purposes only. mdpi.com

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. While specific MD simulation studies on This compound are not detailed in the available research, this technique is used to assess the conformational stability of related compounds and their complexes with proteins. nih.gov

For example, in a study of other N-aryl-benzamide derivatives, MD simulations were performed to validate the stability of the ligand-protein complex. nih.gov The analysis of Root Mean Square Deviation (RMSD) of the complex over the simulation period can suggest whether the ligand remains stably bound in the active site of the target protein. nih.gov Such studies provide insights into the flexibility of the molecule and the stability of its interactions, which are critical for its biological function. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. No specific QSAR studies focused solely on This compound were identified.

However, QSAR studies are frequently performed on broader classes of N-(substituted phenyl)-2-chloroacetamides to understand how different substituents on the phenyl ring affect their antimicrobial or other biological activities. nih.gov These studies use molecular descriptors (e.g., lipophilicity, electronic properties, and topological indices) to build mathematical models that can predict the activity of new, unsynthesized compounds. semanticscholar.orgnih.govnih.gov Such models are valuable in medicinal chemistry for designing molecules with enhanced potency and selectivity. nih.gov

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and conformational flexibility of This compound have been elucidated through X-ray crystallography. The compound crystallizes in the monoclinic space group P21/n. researchgate.net

Furthermore, the crystal packing is stabilized by several intermolecular C–H⋯O interactions, which link different molecules together. researchgate.net Analysis of related chloroacetanilides, such as 2-chloro-N-(2,4-dimethylphenyl)-acetamide , shows that the conformation of the N-H bond is often syn to the ortho substituent on the phenyl ring. nih.govnih.gov In other derivatives, the planarity of the molecule can be significantly distorted, with twist angles observed between the phenyl ring and the acetamide group. nih.gov

Table 2: Crystallographic and Structural Data for this compound

Parameter Value Reference
Chemical Formula C₈H₆ClN₃O₅ sigmaaldrich.com
Molecular Weight 259.6 g/mol
Crystal System Monoclinic researchgate.net
Space Group P21/n researchgate.net
Key Intramolecular Interaction N–H⋯O hydrogen bond (S(6) motif) researchgate.net
Key Intermolecular Interactions C–H⋯O interactions researchgate.net

No studies on the tautomerism of This compound were identified in the provided search results.

Investigation of Biological Activities and Molecular Mechanisms in Vitro/non Human

Antimicrobial Activity Studies

The antimicrobial potential of chloroacetamide derivatives has been a subject of scientific investigation. Studies on compounds structurally related to 2-chloro-n-(2,4-dinitro-phenyl)-acetamide provide a foundational understanding of the potential efficacy of this class of molecules. The presence of a chloro group in the acetamide (B32628) structure is often associated with enhanced antimicrobial effects.

Antibacterial Efficacy and Mechanism of Action

While specific studies on the antibacterial activity of this compound are not extensively available in publicly accessible literature, research on analogous compounds offers valuable insights into its potential mechanisms.

Investigations into similar chloroacetamide compounds suggest a possible mechanism of action involving the inhibition of key bacterial enzymes. For instance, studies on related molecules indicate that they may target penicillin-binding proteins (PBPs). These enzymes are crucial for the synthesis and maintenance of the bacterial cell wall. Inhibition of PBPs can lead to a compromised cell wall structure, ultimately resulting in cell lysis and bacterial death.

Another potential avenue of antibacterial action for this class of compounds is the disruption of essential metabolic pathways. While direct evidence for this compound is lacking, the broader family of acetamides has been noted for its herbicidal activity, which often involves targeting specific metabolic routes. Further research is necessary to determine if a similar mode of action applies to its antibacterial properties.

There is currently a lack of specific data regarding the efficacy of this compound against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The development of new compounds active against such pathogens is a critical area of research, and future studies are needed to evaluate the potential of this specific molecule in addressing antibiotic resistance.

Antifungal Efficacy and Mechanisms

The antifungal properties of chloroacetamides have been more broadly reported, with studies on related compounds demonstrating significant activity against various fungal species.

Research on a structurally similar compound, 2-chloro-N-phenylacetamide, has shown notable efficacy in both inhibiting the formation of and disrupting established fungal biofilms. Biofilms are a significant challenge in treating fungal infections as they provide a protective barrier against antifungal agents. In one study, 2-chloro-N-phenylacetamide demonstrated the ability to inhibit biofilm formation by up to 92% and rupture preformed biofilms by up to 87% in fluconazole-resistant Candida species. scielo.br This suggests that this compound may also possess antibiofilm capabilities, a hypothesis that warrants further investigation. The mechanism for this action in the related compound was not found to be related to ergosterol (B1671047) binding or cell wall damage, indicating a potentially novel mode of action. scielo.br

Table 1: Antifungal Biofilm Activity of a Related Compound (2-chloro-N-phenylacetamide)

Fungal Species Biofilm Inhibition Biofilm Rupture
Candida albicans (fluconazole-resistant) Up to 92% Up to 87%
Candida parapsilosis (fluconazole-resistant) Up to 92% Up to 87%

Data based on studies of a structurally similar compound, 2-chloro-N-phenylacetamide. scielo.br

Molecular Targets in Fungi (e.g., Ergosterol Pathway)

Direct studies identifying the molecular targets of this compound in fungi have not been reported. However, research on analogous compounds, such as 2-chloro-N-phenylacetamide , suggests a potential mechanism of action involving the fungal cell membrane. One study indicated that the antifungal activity of 2-chloro-N-phenylacetamide against Candida albicans and Candida parapsilosis did not appear to be mediated by binding to ergosterol, a key component of the fungal cell membrane. researchgate.net In contrast, another study on the same compound against Aspergillus flavus suggested that binding to ergosterol is a likely mechanism of action. nih.gov

The ergosterol biosynthesis pathway is a critical target for many antifungal drugs. nih.gov Enzymes within this pathway, such as Erg11p (lanosterol 14-alpha-demethylase), are essential for producing ergosterol, which is vital for fungal membrane integrity and cell viability. nih.gov Inhibition of this pathway disrupts membrane fluidity and can lead to cell cycle arrest and death. nih.gov While there is no direct evidence, the chloroacetamide structure present in this compound could theoretically interact with components of the fungal ergosterol pathway. However, without experimental data, this remains a point of conjecture.

Enzyme Inhibition Studies

Specific data on the enzyme inhibitory properties of this compound is not available. The following sections discuss the known inhibitory activities of related chloroacetamide and dinitrophenol compounds.

Interaction with Enzyme Active Sites

The chloroacetamide functional group is known to be reactive and can participate in nucleophilic substitution reactions. This reactivity is central to the mechanism of action for some chloroacetamide-based herbicides, which are known to inhibit very long chain fatty acid (VLCFA) synthesis. This inhibition is thought to occur through interaction with the active sites of enzymes involved in fatty acid elongation.

Inhibition of Specific Metabolic Enzymes (e.g., Protein Kinases, Fatty Acid Synthases)

There are no studies demonstrating the inhibition of protein kinases or fatty acid synthases by this compound. However, the dinitrophenol moiety of the compound is a well-known uncoupler of oxidative phosphorylation. 2,4-dinitrophenol (B41442) itself has been shown to affect cellular processes by disrupting the mitochondrial proton gradient, which indirectly impacts the activity of numerous ATP-dependent enzymes.

In the broader context of cancer research, fatty acid synthase (FAS) is a recognized target. mdpi.com FAS is a key enzyme in de novo lipogenesis, a process often upregulated in cancer cells to support rapid proliferation. mdpi.com Various inhibitors of FAS have been developed, though none are structurally similar to this compound. Similarly, protein kinases are a major class of drug targets, and numerous inhibitors have been developed to treat a range of diseases. nih.gov The potential for this compound to inhibit these enzymes has not been explored.

Modulation of Cellular Processes (In Vitro, Non-human Cell Lines)

Direct experimental evidence of this compound modulating cellular processes such as cell growth, viability, cell cycle arrest, or apoptosis in non-human cell lines is absent from the scientific literature. The information below is based on studies of its constituent parts or structurally analogous compounds.

Effects on Cell Growth and Viability

Studies on other chloroacetamide derivatives have demonstrated effects on cell viability. For instance, 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide have shown antibacterial activity, indicating an impact on the viability of certain microorganisms. neliti.com Furthermore, a study on titanium dioxide nanoparticles in colon cancer cells (HCT-116 and Caco-2) showed a reduction in cell viability in a dose-dependent manner. mdpi.com While not directly related to the compound , these studies highlight that components or related structures can affect cell viability.

Induction of Cell Cycle Arrest and Apoptosis

There is no direct evidence that this compound induces cell cycle arrest or apoptosis. However, the 2,4-dinitrophenol component is known to induce apoptosis and cause G1 phase cell cycle arrest in human pulmonary adenocarcinoma Calu-6 cells.

Alteration of Gene Expression and Transcriptional Activity

While direct studies on the alteration of gene expression and transcriptional activity specifically by 2-chloro-n-(2,4-dinitrophenyl)-acetamide are not extensively documented in publicly available research, the broader class of chloroacetamide herbicides is known to indirectly influence these processes. The primary mode of action for chloroacetamides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. researchgate.netjst.go.jpresearchgate.net VLCFAs are crucial components of cell membranes and are involved in various cellular processes, including cell division and signaling.

Inhibition of VLCFA synthesis can lead to a cascade of downstream effects, potentially altering the expression of genes involved in cell cycle regulation, stress responses, and metabolic pathways. For instance, the disruption of membrane integrity and function due to the lack of VLCFAs could trigger stress response pathways, leading to the upregulation of stress-related genes. However, specific gene targets and transcriptional changes directly modulated by 2-chloro-n-(2,4-dinitrophenyl)-acetamide require further dedicated investigation.

Influence on Signal Transduction Pathways

The primary influence of chloroacetamides on signal transduction pathways stems from their inhibitory action on VLCFA synthesis. researchgate.netjst.go.jpresearchgate.net VLCFAs are essential for the proper functioning of cell membranes, including the plasma membrane and the endoplasmic reticulum, which are critical sites for signal transduction. jst.go.jpresearchgate.net

The key target of chloroacetamides is the elongase enzyme system located in the endoplasmic reticulum, which is responsible for the step-wise elongation of fatty acid chains beyond C18. jst.go.jpresearchgate.net By inhibiting this enzyme system, chloroacetamides disrupt the production of VLCFAs, leading to an accumulation of shorter-chain fatty acids and a deficiency in essential longer-chain fatty acids. This imbalance can impair the structure and function of membranes, thereby affecting the activity of membrane-bound receptors and signaling proteins. researchgate.net

The inhibition of VLCFA synthesis is a critical event that can disrupt cellular signaling cascades dependent on membrane integrity and lipid composition. While the overarching mechanism is understood for the chloroacetamide class, the specific affinity and inhibitory concentration of 2-chloro-n-(2,4-dinitrophenyl)-acetamide for the elongase system have been synthesized and characterized, but detailed biological pathway studies are less prevalent in the available literature. researchgate.netresearchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Effects

Impact of Aromatic Substituent Modifications on Activity

The nature and position of substituents on the phenyl ring of N-phenylacetamides play a pivotal role in determining their biological activity. Studies on various derivatives have shown that both electron-donating and electron-withdrawing groups can modulate the efficacy of these compounds.

For instance, the presence of electron-withdrawing groups, such as the nitro group (NO2), on the phenyl ring has been shown to enhance the biological activity in certain contexts. nih.govnih.gov A theoretical study on N-phenylacetamide derivatives indicated that the aromaticity of the ring decreases in the order of NO2 > CN > CF3 > Br > Cl > F > H > CH3 > NH2 for both meta and para positions, which directly relates to the electron-withdrawing and electron-releasing strengths of the substituents. worldscientific.com In the case of 2-chloro-n-(2,4-dinitrophenyl)-acetamide, the presence of two strong electron-withdrawing nitro groups at the 2 and 4 positions is a significant structural feature.

The position of the substituent is also critical. Halogen substituents at the ortho and para positions of the N-phenyl moiety have been found to be more effective in some biological assays compared to the meta position. nih.gov

Identification of Key Structural Features for Efficacy

Several key structural features have been identified as being important for the biological efficacy of chloroacetamide derivatives. The chloroacetamide moiety itself is a critical component for the observed herbicidal and antimicrobial activities. researchgate.netjst.go.jpresearchgate.netmdpi.com

In the crystal structure of 2-chloro-n-(2,4-dinitrophenyl)-acetamide, intramolecular hydrogen bonding has been observed. researchgate.netresearchgate.net Such intramolecular interactions can influence the conformation of the molecule, which in turn can affect its binding to target enzymes.

Development of Biologically Active Derivatives

The core structure of 2-chloro-N-phenylacetamide has served as a scaffold for the development of a wide range of biologically active derivatives with diverse applications. By modifying the substituents on the phenyl ring, researchers have synthesized compounds with antimicrobial, anticancer, and herbicidal properties.

For example, various N-substituted chloroacetamide derivatives have demonstrated significant antibacterial and antifungal activity. mdpi.comijpsr.infoneliti.comnih.gov The synthesis of 2-chloro-N,N-diphenylacetamide derivatives has led to the discovery of novel compounds with analgesic activity. researchgate.net Furthermore, the introduction of different substituents has resulted in N-phenylacetamide derivatives with potent anticancer effects. nih.gov

The development of these derivatives highlights the versatility of the chloroacetamide scaffold in medicinal and agricultural chemistry. The general synthetic route often involves the reaction of chloroacetyl chloride with a substituted aniline. mdpi.comijpsr.infoneliti.com

Below is a table summarizing various biologically active derivatives of N-phenylacetamide and their observed activities.

Compound NameSubstituents on Phenyl RingBiological Activity
2-chloro-N-(2-methoxyphenyl)acetamide2-methoxyAntimicrobial ijpsr.info
2-chloro-N-(4-methoxyphenyl)acetamide4-methoxyAntimicrobial ijpsr.info
2-chloro-N-(4-chlorophenyl)acetamide4-chloroAntimicrobial nih.gov
2-chloro-N-(4-fluorophenyl)acetamide4-fluoroAntimicrobial nih.gov
2-chloro-N-(4-hydroxyphenyl)acetamide4-hydroxyAntibacterial neliti.comnih.gov
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide4-nitro (on N-phenyl), 4-fluoro (on 2-phenyl)Anticancer nih.gov
N-(4-((4-(4-Chlorophenyl)thiazol-2-yl)amino)phenyl)acetamide4-((4-(4-Chlorophenyl)thiazol-2-yl)amino)Antibacterial mdpi.com

Potential Applications in Chemical and Agricultural Science

Role in Advanced Organic Synthesis

In the realm of organic chemistry, 2-chloro-N-(2,4-dinitrophenyl)acetamide serves as a foundational component for constructing intricate molecular architectures.

2-chloro-N-(2,4-dinitrophenyl)acetamide is a recognized precursor for the synthesis of a variety of complex organic molecules. researchgate.netekb.eg The presence of the chloroacetyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functionalities and the building of larger molecular frameworks. For instance, related N-arylacetamides are known intermediates in the synthesis of various medicinal, agrochemical, and pharmaceutical compounds. nih.gov The dinitrophenyl group also influences the reactivity of the amide and can be a site for further chemical modifications.

A study on the synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives utilized 2-chloro-N-substituted-acetamides, including 2-chloro-N-(2,4-dinitrophenyl)acetamide, as starting materials. ekb.eg These reactions demonstrate the compound's utility in creating molecules with potential biological activity. ekb.eg

Synthesis of 2-chloro-N-(2,4-dinitrophenyl)acetamide
ReactantsReagents and ConditionsProductYieldMelting Point
Anilines/AminesChloroacetyl chloride, glacial acetic acid, sodium acetate (B1210297), 2h2-chloro-N-(2,4-dinitrophenyl)acetamide67%213 °C
Data sourced from Suryawanshi et al. (2022) ekb.eg

The chloroacetamide class of compounds has a well-established role in the agrochemical industry, particularly as herbicides. ekb.egekb.eg These compounds are known to inhibit the elongation of very-long-chain fatty acids in plants, a crucial physiological process. ekb.eg While direct large-scale application of 2-chloro-N-(2,4-dinitrophenyl)acetamide in commercial herbicides is not extensively documented, its structural motifs are relevant to the design of new herbicidal agents.

Research into novel chloroacetamide derivatives for herbicidal activity has been a continuous effort. ekb.eg Studies on related chloroacetamide derivatives have demonstrated their potential as potent herbicides against various weed species. ekb.egresearchgate.net Furthermore, acetamide-bearing molecules have been investigated for a range of pharmacological properties, including as fungicides, which are also critical in agriculture. researchgate.netnih.govscielo.br The synthesis of 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives has been explored with the aim of developing new bioactive agents for use as herbicides and fungicides. ijpsr.info

The structural features of 2-chloro-N-(2,4-dinitrophenyl)acetamide make it a valuable building block in the synthesis of pharmaceutical intermediates. nih.gov The chloroacetamide moiety is a common feature in many biologically active compounds. For instance, N-arylacetamides are key intermediates in the synthesis of various pharmaceutical compounds. nih.gov

Research has shown that chloroacetamide derivatives can be used to synthesize a variety of heterocyclic compounds with potential therapeutic applications. For example, 2-chloro-N-substituted-acetamides have been used to prepare 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which were investigated for their antidepressant potential. ekb.eg In another study, 2-chloro-N-phenylacetamide was used to synthesize derivatives that exhibited antifungal activity against fluconazole-resistant Candida species. nih.govscielo.br These examples highlight the potential of the chloroacetamide scaffold, present in 2-chloro-N-(2,4-dinitrophenyl)acetamide, in medicinal chemistry.

Applications in Material Science

Beyond its role in life sciences, 2-chloro-N-(2,4-dinitrophenyl)acetamide and its derivatives have applications in material science, particularly in the synthesis of coloring agents.

Use in Dye and Pigment Synthesis

The dinitrophenyl group in 2-chloro-N-(2,4-dinitrophenyl)acetamide is a chromophore, a component of a molecule that gives it color. This makes the compound and its derivatives of interest in the synthesis of dyes and pigments. Azo dyes, which contain the -N=N- group, are a major class of synthetic colorants, and dinitrophenyl compounds are often used as precursors in their synthesis. roadmaptozero.com

For example, 2'-(2-Chloro-4,6-dinitrophenylazo)-5'-(diethylamino)acetanilide is an azo dye used in the textile industry, particularly for synthetic fibers like polyester. The chloro and nitro groups on the dinitrophenyl ring enhance the stability and color intensity of the dye. While this is a derivative, it illustrates the utility of the 2-chloro-dinitrophenyl moiety in creating disperse dyes. Additionally, chloroacetamide groups have been incorporated into reactive dyes, which form covalent bonds with textile fibers, leading to excellent wash fastness. researchgate.netuctm.edu

Characterization of 2-chloro-N-(2,4-dinitrophenyl)acetamide in Organic Solvents
SolventAppearance
CH2Cl2 (Dichloromethane)Colorless
CHCl3 (Chloroform)Colorless
CH3CN (Acetonitrile)Colorless
CH3OH (Methanol)Colorless
DMSO (Dimethyl sulfoxide)Yellow
DMF (Dimethylformamide)Yellow
Data sourced from a study on the optical properties of the compound. researchgate.net

Biological Staining Applications

The dinitrophenyl (DNP) group is a well-known hapten used extensively in molecular biology and immunoassays. nih.gov Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule like a protein. This property is harnessed in various detection and staining techniques. While specific applications of 2-chloro-N-(2,4-dinitrophenyl)acetamide as a biological stain are not widely reported, its DNP moiety is a key component in reagents used for biological visualization.

For instance, 2,4-dinitrophenylhydrazine (B122626) (DNPH), a related compound, is used to detect and quantify protein carbonylation, a marker of oxidative stress, by forming stable DNP hydrazone products that can be visualized with specific antibodies. nih.gov This principle of using DNP-containing compounds for biological detection suggests a potential, though not yet fully explored, application for 2-chloro-N-(2,4-dinitrophenyl)acetamide in the development of new biological stains or probes, possibly after modification to enhance its specificity or fluorescent properties.

Agricultural Science Applications (Mechanistic Focus)

The potential utility of 2-chloro-n-(2,4-dinitro-phenyl)-acetamide in agricultural science is presumed to be centered on its herbicidal properties, a characteristic feature of the chloroacetamide chemical family. The following sections will explore the theoretical herbicidal mechanism of action and its subsequent influence on plant cellular processes, based on extensive research conducted on analogous chloroacetamide herbicides. It is crucial to underscore that these are extrapolated mechanisms, as direct research on this compound is not available.

Herbicidal Mechanism of Action (e.g., interference with very-long-chain fatty acid synthesis in plants)

The primary mode of action for chloroacetamide herbicides is the inhibition of the elongation of very-long-chain fatty acids (VLCFAs) researchgate.netekb.eg. VLCFAs are fatty acids with more than 18 carbon atoms, and they are essential components of various cellular structures in plants. The synthesis of VLCFAs is a multi-step process that occurs in the endoplasmic reticulum, and chloroacetamides are known to specifically target and inhibit the elongase enzymes involved in this pathway.

This inhibition is believed to occur through the covalent binding of the chloroacetamide molecule to the active site of the elongase enzyme, rendering it inactive. The disruption of VLCFA synthesis has profound consequences for the plant, primarily affecting the integrity of cellular membranes. Without a sufficient supply of VLCFAs, the plant cannot produce essential lipids required for the proper formation and function of the plasma membrane and other organellar membranes. This leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death researchgate.net.

While no specific studies have been published on the interaction of this compound with VLCFA elongases, its structural similarity to other well-researched chloroacetamides strongly suggests that it would operate through a similar inhibitory mechanism.

Influence on Plant Cellular Processes

The inhibition of VLCFA synthesis by chloroacetamides sets off a cascade of detrimental effects on various plant cellular processes. The most significant of these are outlined below, with the understanding that these are general effects of the chemical class and not specifically documented for this compound.

Membrane Disruption: As previously mentioned, the lack of VLCFAs compromises the structural integrity of cellular membranes. This leads to a loss of selective permeability, causing an uncontrolled efflux of ions and metabolites and an influx of harmful substances from the extracellular environment.

Inhibition of Cell Division and Differentiation: The proper formation of new cell walls and membranes is critical for cell division and differentiation. By disrupting the synthesis of essential lipid components, chloroacetamides indirectly inhibit these fundamental growth processes. This is often observed as stunted growth and abnormal development in susceptible plants.

Disruption of Cuticle Formation: The plant cuticle, a protective waxy layer on the epidermis, is rich in VLCFA derivatives. Inhibition of VLCFA synthesis impairs cuticle formation, leaving the plant more vulnerable to desiccation, UV radiation, and pathogen attack.

Secondary Metabolic Stress: The primary disruption of lipid metabolism can induce secondary stress responses in the plant, including the production of reactive oxygen species (ROS). While the plant has antioxidant defense mechanisms, overwhelming ROS production can lead to oxidative damage to proteins, lipids, and nucleic acids, contributing to cell death.

Due to the absence of specific research, it is not possible to provide a data table on the efficacy of this compound.

Environmental Fate and Behavior Studies

Environmental Distribution and Partitioning

The distribution and partitioning of a chemical in the environment are governed by its physicochemical properties, which influence its movement between soil, water, and air.

The mobility of organic compounds in the subsurface is significantly influenced by adsorption and desorption processes on soil and sediment particles. For compounds structurally related to 2-chloro-n-(2,4-dinitro-phenyl)-acetamide, such as dichloroacetamide safeners and 2,4-dinitroanisole (B92663) (DNAN), soil organic carbon content and clay minerals are key factors in their retention.

Studies on DNAN have shown that it can be strongly adsorbed by soils, with linear adsorption coefficients (Kd) ranging from 0.6 to 6.3 L/kg. arizona.edunih.gov The Freundlich adsorption coefficients for DNAN have been reported to be between 1.3 and 34 mg¹⁻ⁿLⁿkg⁻¹. arizona.edunih.gov This strong adsorption is positively correlated with the soil's organic carbon content and cation exchange capacity. arizona.edunih.govarizona.edu For instance, the adsorption of DNAN onto organic matter in soils and sediments occurs mainly through hydrophobic partitioning. researchgate.net In contrast, some dichloroacetamide safeners are expected to be at least as mobile in soils as chloroacetamide active ingredients. walisongo.ac.id The sorption of dichloroacetamide safeners like benoxacor (B1667998) and furilazole (B1662145) to agricultural soils has been shown to be reversible, with 40-90% of the sorbed amount being desorbed. researchgate.net

Interactive Table: Adsorption Coefficients of Related Compounds

CompoundMatrixAdsorption Coefficient TypeValueReference
2,4-Dinitroanisole (DNAN)SoilLinear (Kd)0.6 - 6.3 L/kg arizona.edunih.gov
2,4-Dinitroanisole (DNAN)SoilFreundlich (Kf)1.3 - 34 mg¹⁻ⁿLⁿkg⁻¹ arizona.edunih.gov
BenoxacorAgricultural SoilFreundlich (Kf)0.1 - 0.27 (mg/g) × (mg/L)⁻¹ⁿ researchgate.net
FurilazoleAgricultural SoilFreundlich (Kf)0.1 - 0.13 (mg/g) × (mg/L)⁻¹ⁿ researchgate.net

The partitioning behavior of a chemical between water and other environmental compartments, such as octanol (B41247) (as a surrogate for lipids), is described by the octanol-water partition coefficient (Kow). This value indicates the potential for bioaccumulation. Dichloroacetamide safeners generally have low air-water partition coefficients, suggesting that volatilization from water surfaces is a negligible process. acs.org

For the dichloroacetamide safeners benoxacor and furilazole, the log Kow values have been determined to be 2.23 and 1.96, respectively. researchgate.netnih.gov These values suggest a moderate potential for partitioning into organic matter and biota. The aqueous solubility of these safeners varies, with benoxacor having a solubility of 22 mg/L and furilazole a higher solubility of 235 mg/L. researchgate.netnih.gov In the case of DNAN, it is more soluble than TNT, which can influence its transport and fate. arizona.edunih.gov

Interactive Table: Physicochemical Properties of Related Compounds in Aqueous Systems

CompoundPropertyValueReference
BenoxacorLog Kow2.23 researchgate.netnih.gov
FurilazoleLog Kow1.96 researchgate.netnih.gov
BenoxacorAqueous Solubility22 mg/L researchgate.netnih.gov
FurilazoleAqueous Solubility235 mg/L researchgate.netnih.gov
2,4-Dinitroanisole (DNAN)Log Kow1.58 dtic.mil

Environmental Persistence and Degradation Pathways

The persistence of a compound in the environment is determined by its susceptibility to various degradation processes, including biodegradation and abiotic transformations.

Microbial action is a critical factor in the environmental degradation of many organic compounds. For dichloroacetamide safeners, microbial biotransformation is considered a key process controlling their fate. nih.gov Studies have shown that microbial action is responsible for the formation of several metabolites of the safener dichlormid (B166021) in soil. acs.org The biotransformation of dichloroacetamides can proceed via cometabolism in aerobic environments. nih.govacs.org

The biodegradation of DNAN has been observed under both aerobic and anaerobic conditions. Under aerobic conditions, Nocardioides sp. strain JS1661 has been shown to mineralize DNAN, using it as a sole source of carbon and energy. nih.govcaltech.edu The initial step in this aerobic pathway is the hydrolytic release of methanol (B129727) to form 2,4-dinitrophenol (B41442) (2,4-DNP). nih.govresearchgate.net Under anaerobic conditions, DNAN is reductively biotransformed, with the rate of transformation being positively correlated with soil organic carbon content. nsf.govnih.gov The primary anaerobic biotransformation products are 2-methoxy-5-nitroaniline (B165355) (MENA) and 2,4-diaminoanisole (B165692) (DAAN). nsf.govnih.govresearchgate.net

Abiotic processes can also contribute to the transformation of chemical compounds in the environment. Dichloroacetamide safeners can undergo reductive dechlorination in the presence of Fe(II)-amended iron (hydr)oxides, leading to the formation of their monochloro analogues. acs.orgresearchgate.net Hydrolysis is another potential abiotic degradation pathway for dichloroacetamides, although rates are generally slow under environmentally relevant pH conditions. nih.govacs.org

The phototransformation of DNAN in the environment can lead to the formation of 2-hydroxy-4-nitroanisole and 2,4-dinitrophenol. nih.gov Under anaerobic conditions in soil, the primary transformation pathway for DNAN is nitroreduction to aromatic amines, which can then undergo further reactions to form azo dimers. nsf.govnih.gov

Future Directions and Research Perspectives

Novel Synthetic Strategies and Green Chemistry Approaches

The conventional synthesis of 2-chloro-n-(2,4-dinitro-phenyl)-acetamide provides a solid foundation, but future research will likely prioritize the development of more sustainable and efficient methodologies. researchgate.netresearchgate.net Green chemistry principles offer a roadmap for these advancements.

Key areas for future synthetic research include:

Solvent-Free or Aqueous Synthesis: Exploring reactions in water or under solvent-free conditions to minimize the use of volatile organic compounds (VOCs).

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating.

Flow Chemistry: Developing continuous flow processes for the synthesis of the compound. This approach offers enhanced safety, better control over reaction parameters, and easier scalability.

Biocatalysis: Investigating the use of enzymes to catalyze the acylation step, which could lead to higher selectivity and milder reaction conditions.

Table 1: Potential Green Chemistry Approaches for Synthesis

ApproachPotential AdvantagesResearch Focus
Solvent-Free/Aqueous SynthesisReduced environmental impact, lower costIdentifying suitable phase-transfer catalysts or reaction conditions that favor aqueous media.
Microwave-Assisted SynthesisFaster reactions, higher yields, energy efficiencyOptimizing microwave parameters (power, temperature, time) for the key reaction steps.
Flow ChemistryImproved safety, scalability, and process controlDesigning and assembling a continuous flow reactor system for the synthesis and purification.
BiocatalysisHigh selectivity, mild conditions, biodegradability of catalystScreening for suitable enzymes (e.g., acylases, lipases) and optimizing reaction conditions.

Advanced Mechanistic Elucidation of Biological Interactions

While the fundamental structure of this compound is known, a deeper understanding of its interactions with biological systems is a critical area for future research. The presence of the dinitrophenyl group, a known hapten, suggests potential immunological activity, while the chloroacetamide moiety is a common feature in alkylating agents.

Future studies could focus on:

Target Identification: Employing techniques like affinity chromatography, proteomics, and activity-based protein profiling to identify specific cellular proteins or enzymes that interact with the compound.

Enzyme Inhibition Kinetics: Investigating the compound's potential as an enzyme inhibitor, particularly for enzymes involved in cell signaling or proliferation, and determining the mechanism of inhibition (e.g., competitive, non-competitive, irreversible).

Structural Biology: Co-crystallizing the compound with its biological targets to elucidate the precise molecular interactions at the atomic level using X-ray crystallography or cryo-electron microscopy. This would build upon existing crystallographic data for the compound itself. researchgate.net

Computational Design and Virtual Screening of New Derivatives

Computational chemistry offers powerful tools to guide the development of new derivatives of this compound with enhanced properties. Existing theoretical investigations, such as Time-Dependent Density Functional Theory (TD-DFT) calculations that suggest a deprotonation process in polar solvents, provide a starting point for more advanced modeling. researchgate.net

Future computational research should include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of a series of derivatives with their biological activity. This would enable the prediction of the activity of novel, unsynthesized compounds.

Molecular Docking: Using the three-dimensional structure of potential biological targets to perform molecular docking studies. This would help in predicting the binding affinity and orientation of new derivatives, prioritizing the most promising candidates for synthesis.

Virtual Screening: Screening large virtual libraries of compounds based on the 2-chloro-n-(2,4-dinitrophenyl)-acetamide scaffold against known protein targets to identify new potential applications.

Table 2: Computational Strategies for Derivative Development

Computational MethodObjectiveExpected Outcome
QSARTo correlate chemical structure with biological activity.A predictive model to guide the design of more potent derivatives.
Molecular DockingTo predict the binding mode and affinity of derivatives to a biological target.Ranking of potential derivatives based on their predicted binding strength.
Virtual ScreeningTo identify novel active compounds from large chemical databases.Discovery of new chemical entities with potential therapeutic or other applications.

Exploration of Emerging Niche Applications

The unique electronic and structural features of this compound suggest potential for applications beyond traditional biological roles. The nitro groups are strong electron-withdrawing groups, and the molecule exhibits solvatochromic effects, where its color changes with the polarity of the solvent. researchgate.net

Future research could explore applications in:

Chemical Sensors: Developing chemosensors based on the compound's solvatochromic properties. researchgate.net The interaction with specific analytes could induce a change in the local solvent environment, leading to a detectable colorimetric or fluorometric response. This approach has been used for related compounds in detecting ions. researchgate.net

Materials Science: Investigating the incorporation of the compound into polymers or metal-organic frameworks (MOFs) to create materials with novel optical or electronic properties. Its crystalline nature and intermolecular interactions could be exploited for the rational design of such materials. researchgate.net

Organic Electronics: Exploring the potential of its derivatives as components in organic electronic devices, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs), given the electron-accepting nature of the dinitrophenyl ring.

Development of Environmental Monitoring and Remediation Strategies

The presence of nitroaromatic compounds in the environment is a significant concern due to their potential toxicity and persistence. Therefore, developing strategies for the detection and remediation of this compound is a crucial area of future research.

Potential avenues for investigation include:

Analytical Method Development: Creating sensitive and selective analytical methods, such as high-performance liquid chromatography (HPLC) or electrochemical sensors, for the detection of trace amounts of the compound in environmental samples (e.g., water, soil).

Bioremediation: Identifying and engineering microorganisms or enzymes capable of degrading the compound. The reduction of the nitro groups is often a key initial step in the biodegradation of nitroaromatics.

Advanced Oxidation Processes (AOPs): Evaluating the effectiveness of AOPs, such as photocatalysis (e.g., using TiO₂), Fenton, or ozonation processes, for the complete mineralization of the compound into less harmful substances. Research into the remediation of related compounds like 4-nitrophenol (B140041) could provide valuable insights. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-n-(2,4-dinitro-phenyl)-acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-n-(2,4-dinitro-phenyl)-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.